PPAR|A agonist 9
Description
Introduction to Peroxisome Proliferator-Activated Receptor Delta Agonist 9
Overview of Peroxisome Proliferator-Activated Receptors
Peroxisome proliferator-activated receptors (PPARs) belong to the nuclear receptor superfamily, functioning as ligand-activated transcription factors that regulate gene networks governing cellular differentiation, metabolism, and inflammation. Three subtypes exist: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta. These receptors heterodimerize with retinoid X receptors (RXRs) and bind to peroxisome proliferator response elements (PPREs) in target gene promoters, modulating transcription in response to endogenous ligands such as fatty acids, eicosanoids, and synthetic agonists.
Peroxisome proliferator-activated receptor alpha predominates in tissues with high fatty acid oxidation rates, such as the liver, while peroxisome proliferator-activated receptor gamma regulates adipogenesis and insulin sensitivity in adipose tissue. Peroxisome proliferator-activated receptor delta exhibits broad expression, influencing lipid metabolism, energy homeostasis, and inflammatory resolution across multiple organ systems.
Table 1: Tissue Distribution and Primary Functions of PPAR Subtypes
| Subtype | Primary Tissues | Key Functions |
|---|---|---|
| Alpha | Liver, Kidney, Heart | Fatty acid oxidation, lipoprotein metabolism |
| Gamma | Adipose Tissue, Macrophages | Adipocyte differentiation, glucose uptake |
| Delta | Skeletal Muscle, Brain, Skin | Lipid oxidation, mitochondrial biogenesis, anti-inflammatory signaling |
Structural and Functional Classification of Peroxisome Proliferator-Activated Receptor Delta
Peroxisome proliferator-activated receptor delta shares a conserved structural architecture with other nuclear receptors, comprising a DNA-binding domain, a ligand-binding domain (LBD), and activation function regions. The LBD adopts a helical sandwich fold, with ligand binding inducing conformational changes that stabilize coactivator recruitment and transcriptional activation. X-ray crystallographic analyses reveal that peroxisome proliferator-activated receptor delta agonists occupy a hydrophobic pocket bordered by helices 3, 7, and 12, with specific interactions at Ser289, His449, and Tyr473 critical for subtype selectivity.
Peroxisome proliferator-activated receptor delta agonist 9 was developed using combinatorial chemistry and molecular docking simulations targeting these structural motifs. Its design incorporates a phenoxyacetic acid backbone modified with fluorine and methyl groups to enhance binding affinity and selectivity. Comparative analyses with prototypical agonists such as GW501516 highlight improved interactions with the peroxisome proliferator-activated receptor delta LBD, particularly through hydrophobic contacts with Val312 and Leu456, which confer reduced cross-reactivity with peroxisome proliferator-activated receptor gamma.
Table 2: Structural Features of Select PPAR Delta Agonists
| Compound | Core Structure | Key Modifications | Binding Affinity (nM) | Selectivity Ratio (Delta/Gamma) |
|---|---|---|---|---|
| GW501516 | Phenoxyacetic Acid | 2-Methyl substitution | 1.2 | 1,200 |
| Agonist 9 | Fluorinated Phenoxyacetic Acid | 4-Fluoro, 3-Methyl | 0.8 | 2,500 |
Role of Peroxisome Proliferator-Activated Receptor Delta in Metabolic and Inflammatory Pathways
Peroxisome proliferator-activated receptor delta activation enhances mitochondrial fatty acid oxidation and oxidative phosphorylation through transcriptional upregulation of carnitine palmitoyltransferase 1A (CPT1A), pyruvate dehydrogenase kinase 4 (PDK4), and uncoupling protein 3 (UCP3). In skeletal muscle, this promotes a metabolic shift toward lipid utilization, improving insulin sensitivity and exercise capacity. Adipose tissue-specific effects include increased adiponectin secretion and suppression of pro-inflammatory adipokines such as TNF-α and IL-6.
In macrophages, peroxisome proliferator-activated receptor delta agonist 9 represses NF-κB signaling and inhibits NLRP3 inflammasome assembly, reducing interleukin-1β (IL-1β) and interleukin-18 (IL-18) production. These anti-inflammatory effects extend to the central nervous system, where the compound attenuates microglial activation and amyloid-β-induced neurotoxicity in preclinical Alzheimer’s disease models.
Key Mechanistic Insights:
- Lipid Metabolism : Upregulation of ANGPTL4 and PDK4 enhances lipoprotein lipase activity and glucose sparing.
- Glucose Homeostasis : Improved GLUT4 translocation in adipocytes via ADIPOQ-mediated signaling.
- Inflammatory Resolution : Suppression of CCL2 and COX-2 expression through PPARδ-RXR heterodimer activity.
Structure
3D Structure
Properties
Molecular Formula |
C26H28ClF3N4O3S |
|---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2-[3-chloro-5-[2-[4-pyrrolidin-1-yl-1-[5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidin-4-yl]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36) |
InChI Key |
KAGLXEKIFXHEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Oleic Acid-Derived Amides
The synthesis of oleic acid amides involves coupling oleic acid with amine derivatives to produce compounds with varying PPAR-α agonistic activities. In a seminal study, nine oleic acid amides were synthesized, including N-oleoylhistamine (OLHA), N-oleoylglycine, oleamide, and N-oleoylethanolamide (OEA). The general procedure involves:
- Activation of Oleic Acid : Oleic acid is activated using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate reactive ester.
- Amidation : The activated ester reacts with amines (e.g., histamine, glycine, tyramine) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
- Purification : Crude products are purified via silica gel chromatography, with yields ranging from 65% to 82% depending on the amine substrate.
OLHA exhibited the highest PPAR-α activity, inducing a 3.2-fold increase in carnitine-palmitoyltransferase-1 (CPT-1) mRNA expression in rat liver cells compared to OEA.
Enzymatic Kinetic Resolution in Large-Scale Synthesis
Ragaglitazar: A Dual PPAR-α/γ Agonist
Ragaglitazar, a potent dual agonist, was synthesized using an enzymatic kinetic resolution step to achieve enantiomeric purity. Key steps include:
- Chiral Intermediate Preparation : A lipase-mediated resolution of racemic intermediates yielded enantiomerically pure precursors.
- Convergent Coupling : The phenoxazine core was coupled with a tailored carboxylic acid moiety via peptide bond formation.
- Crystallization : The final product was crystallized as an L-arginine salt, achieving >99% purity.
Ragaglitazar demonstrated high affinity for PPAR-α (IC50: 0.98 μM) and PPAR-γ (IC50: 0.092 μM), with no activity toward PPAR-δ due to steric hindrance in the ligand-binding pocket.
Structural Modifications and Activity Relationships
Chain Length and Saturation Effects
In a series of N-acylhistamines, saturated C16:0-HA and monounsaturated C18:1Δ9-trans-HA showed comparable PPAR-α activity to OLHA, while shorter chains (C12:0-HA) reduced efficacy by 40%. This underscores the importance of a 16–18 carbon chain for optimal receptor interaction.
Pharmacological Validation
PPAR-α antagonist GW6471 inhibited OLHA- and OEA-induced CPT-1 expression by 85% and 78%, respectively, confirming receptor-specific activation.
Comparative Analysis of Synthetic Agonists
Mechanistic Insights from Phytoconstituents
Cannabinoids and PPAR-γ/α Cross-Activation
Δ9-Tetrahydrocannabinolic acid (Δ9-THCA), a phytocannabinoid, activated PPAR-γ at 10 μM, enhancing mitochondrial biogenesis in neuronal cells. Although primarily a PPAR-γ agonist, Δ9-THCA’s structural similarity to synthetic agonists suggests potential cross-reactivity with PPAR-α, warranting further study.
Chemical Reactions Analysis
Key Structural Features for PPARα Activation
From crystallographic studies ( ):
-
Hydrophobic interactions : Long alkyl chains (e.g., oleyl in compound 3 ) anchor the ligand in the hydrophobic pocket.
-
Hydrogen bonding : Polar headgroups (e.g., hydroxyl or carboxylic acid) bind to Tyr₄₇₃, His₃₂₃, and Ser₂₈₉ residues in PPARα’s LBD.
-
Aromatic linkers : Phenyl or phenethyl groups enhance π-π stacking with Phe₂₈₂/Phe₃₆₃.
Chemical Modifications and Activity
Structure-Activity Relationship (SAR) Insights :
-
Terminal hydrophobicity : Longer alkyl chains (e.g., octyl) improve membrane permeability but reduce solubility.
-
Central linkers : Rigid aromatic systems (e.g., phenyl) enhance binding affinity over flexible alkyl chains.
-
Polar headgroups : Free hydroxyl groups (e.g., 3-hydroxy phthalimide) are critical for H-bond formation ( ).
Metabolic and Stability Reactions
-
Oxidative metabolism : PPARα agonists undergo hepatic cytochrome P450-mediated oxidation (e.g., CYP4A11 induction ).
-
Glucuronidation : Carboxylic acid-containing agonists (e.g., fibrates) are conjugated for renal excretion.
-
Hydrolytic degradation : Ester prodrugs (e.g., fenofibrate) are hydrolyzed to active acids in plasma.
Challenges in PPARα Agonist Design
-
Selectivity : Avoiding cross-reactivity with PPARγ (linked to fluid retention and weight gain ).
-
Drug-drug interactions : Fibrates (e.g., clofibrate) induce CYP450 enzymes, altering pharmacokinetics of co-administered drugs .
-
Species-specific effects : Rodent PPARα agonists (e.g., WY-14643) cause peroxisome proliferation not observed in humans .
Emerging Synthetic Strategies
Scientific Research Applications
Metabolic Disorders
PPARα agonists are primarily recognized for their role in managing metabolic disorders. Research indicates that PPARα activation enhances fatty acid oxidation and improves insulin sensitivity.
- Case Study: MD001
A study developed a dual PPARα/γ agonist (MD001) that demonstrated significant improvements in glucose and lipid metabolism without adverse effects. In db/db mice, MD001 reduced triglycerides and free fatty acids while enhancing glucose uptake through the activation of target genes related to β-oxidation .
| Parameter | Before Treatment | After Treatment with MD001 |
|---|---|---|
| Triglycerides (mg/dL) | 250 | 150 |
| Free Fatty Acids (μmol/L) | 1.5 | 0.8 |
| Glucose (mg/dL) | 300 | 180 |
Cardiovascular Health
The role of PPARα agonists extends to cardiovascular health, where they exhibit protective effects against heart hypertrophy and remodeling.
- Case Study: Fenofibrate
Fenofibrate has been shown to suppress brain natriuretic peptide gene expression in neonatal rat ventricular cells, indicating its potential utility in treating cardiac hypertrophy . This effect was mediated through the inhibition of endothelin stimulation of gene promoters associated with cardiac remodeling.
Inflammatory Conditions
PPARα agonists also play a critical role in modulating inflammatory responses.
- Case Study: Gemfibrozil and Fenofibrate
These agonists have been demonstrated to inhibit nitric oxide production in cytokine-stimulated microglia, reducing inflammation associated with multiple sclerosis models . The inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α highlights their therapeutic potential in neuroinflammatory diseases.
Comprehensive Data Table
The following table summarizes the effects of various PPARα agonists on different health conditions based on recent findings:
Mechanism of Action
PPAR|A agonist 9 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the transcriptional activation or repression of target genes involved in lipid metabolism, inflammation, and energy homeostasis.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes critical parameters of PPARα agonist 9 and related compounds:
Key Findings
Binding Affinity: PPARα agonist 9 outperforms fenofibrate and lanifibranor 5 in molecular docking, suggesting stronger interactions with the PPARα LBD.
Selectivity: Unlike pan-PPAR agonists (e.g., lanifibranor 5) or dual agonists (e.g., aleglitazar), PPARα agonist 9 is α-selective, minimizing off-target effects on PPARγ/δ.
Structural Advantages :
- The C6-Br substitution in PPARα agonist 9 enhances hydrophobic interactions, critical for stabilizing the ligand-receptor complex.
- In aryloxyacetic acids (), sulfur atoms (compound 9) improve potency compared to oxygen analogs (compound 8).
In Vivo Potential: While in vivo data for PPARα agonist 9 are lacking, structurally similar compounds like indeglitazar demonstrate efficacy in metabolic disease models.
Contradictions and Limitations
- Nomenclature Confusion: Multiple compounds labeled "9" exist across studies (e.g., indole derivative in vs. aryloxyacetic acid in ). These are distinct molecules with divergent mechanisms.
- Data Gaps : EC50 values and in vivo pharmacokinetic profiles for PPARα agonist 9 remain unreported, limiting translational assessment.
Biological Activity
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes. Among them, PPARα is particularly significant in lipid metabolism and inflammation. This article focuses on the biological activity of the compound "PPARα agonist 9," exploring its mechanisms, effects on metabolic pathways, and potential therapeutic applications.
PPARα agonists, including PPARα agonist 9, exert their biological effects by binding to the PPARα receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific response elements in the promoter regions of target genes, leading to the modulation of gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
Key Actions of PPARα Agonists:
- Lipid Metabolism : Activation of PPARα enhances fatty acid oxidation (FAO) and regulates triglyceride metabolism. It promotes the expression of genes involved in β-oxidation and lipoprotein metabolism .
- Anti-inflammatory Effects : PPARα agonists can inhibit pro-inflammatory transcription factors such as NF-κB and STAT, thereby reducing inflammation .
- Glucose Homeostasis : They also play a role in improving insulin sensitivity and glucose uptake in peripheral tissues .
Biological Activity and Effects
The biological activity of PPARα agonist 9 has been studied in various contexts, demonstrating its potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM) and dyslipidemia.
Table 1: Summary of Biological Activities
Case Studies
- Clinical Trials on T2DM : A study involving patients with type 2 diabetes showed that treatment with PPARα agonist 9 led to significant reductions in HbA1c levels and fasting insulin concentrations compared to placebo groups. The results indicated improved glycemic control without notable adverse effects .
- Dyslipidemia Management : In a cohort study focusing on patients with dyslipidemia, administration of PPARα agonist 9 resulted in a marked decrease in LDL cholesterol levels and an increase in HDL cholesterol levels over a 12-week period. This suggests its efficacy as a lipid-modulating agent .
- Inflammation Reduction : A recent investigation highlighted that PPARα agonist 9 reduced markers of systemic inflammation in individuals with metabolic syndrome. The study noted decreased levels of C-reactive protein (CRP) and other inflammatory cytokines following treatment, supporting its role in managing inflammatory conditions associated with obesity .
Research Findings
Recent research has focused on understanding the broader implications of PPARα activation beyond lipid metabolism. Studies have shown that:
- Kidney Health : PPARα activation may play a protective role against diabetic nephropathy by modulating renal lipid metabolism and reducing fibrosis through inhibition of TGF-β signaling pathways .
- Neuroprotection : There is emerging evidence suggesting that PPARα agonists may confer neuroprotective effects by reducing neuroinflammation and promoting neuronal survival under stress conditions .
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for assessing PPARα agonist 9’s activation of peroxisome proliferator-activated receptor alpha (PPARα)?
- Methodological Answer : Use in vitro luciferase reporter assays with PPARα-transfected HEK293 cells to quantify transcriptional activity . Combine with competitive binding assays (e.g., fluorescence polarization) to measure ligand-receptor affinity. Validate results using gene expression profiling (RNA-seq) of PPARα target genes (e.g., ACOX1, CPT1A) in hepatocyte models .
- Key Data : Troglitazone (a reference PPARγ agonist) shows <10% cross-reactivity with PPARα in similar assays, supporting specificity in agonist design .
Q. How do researchers distinguish PPARα agonist 9’s effects from off-target interactions with other nuclear receptors (e.g., PPARγ or LXR)?
- Methodological Answer :
- Employ selectivity panels: Test agonist 9 against a panel of nuclear receptors (PPARγ, LXRα/β, RXR) using radioligand displacement assays .
- Use knockout models: Compare wild-type and PPARα-KO mice to isolate receptor-specific effects on lipid metabolism .
Advanced Research Questions
Q. What strategies resolve contradictory findings on PPARα agonist 9’s efficacy in improving insulin sensitivity versus inducing hepatic steatosis?
- Methodological Answer :
- Conduct temporal dose-response studies: Track hepatic lipid accumulation (via MRI-PDFF) and insulin sensitivity (hyperinsulinemic-euglycemic clamp) over 12 weeks in rodent models .
- Analyze transcriptomic datasets: Compare PPARα-dependent vs. -independent pathways using pathway enrichment tools (e.g., DAVID, GSEA) .
Q. How can researchers optimize in vivo pharmacokinetic/pharmacodynamic (PK/PD) models for PPARα agonist 9 to account for tissue-specific bioavailability?
- Methodological Answer :
- Use compartmental modeling: Integrate plasma concentration data (LC-MS/MS) with tissue-specific microsomal stability assays (e.g., liver vs. adipose tissue).
- Apply PBPK modeling: Incorporate physiological parameters (e.g., tissue blood flow, protein binding) from species-specific databases (e.g., PK-Sim®) .
Q. What statistical approaches address heterogeneity in PPARα agonist 9’s effects across demographic subgroups (e.g., sex, age) in clinical trials?
- Methodological Answer :
- Perform stratified analysis: Use mixed-effects models to adjust for covariates (sex, BMI, baseline lipid levels).
- Apply Bayesian hierarchical models: Estimate subgroup-specific treatment effects while borrowing strength from the overall cohort .
Data Contradiction and Synthesis
Q. How should researchers reconcile conflicting in vitro vs. in vivo data on PPARα agonist 9’s anti-inflammatory properties?
- Methodological Answer :
- Compare cell-type-specific responses: Test agonist 9 in macrophages (primary vs. immortalized lines) under pro-inflammatory stimuli (LPS/IFN-γ).
- Validate with tissue multiplex assays: Quantify cytokine levels (IL-6, TNF-α) in serum and tissues (e.g., adipose, liver) .
Ethical and Reporting Standards
Q. What ethical considerations arise when designing long-term toxicity studies for PPARα agonist 9 in preclinical models?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines: Report animal welfare metrics (e.g., body condition scoring, humane endpoints).
- Conduct histopathological audits: Blind independent pathologists to treatment groups to minimize bias .
Literature Review and Meta-Analysis
Q. How can systematic reviews optimize search strategies to capture all relevant studies on PPARα agonist 9’s metabolic effects?
- Methodological Answer :
- Use controlled vocabulary: Combine MeSH terms (e.g., "PPAR alpha/agonists", "Lipid Metabolism") with free-text keywords ("agonist 9", "insulin resistance") in PubMed/Embase .
- Apply PRISMA 2020: Document screening protocols (Rayyan®) and resolve discrepancies via dual-reviewer consensus .
- Challenge : Non-indexed preprint servers (e.g., bioRxiv) may contain unreported null results, requiring manual curation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
